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N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide

Catalog No.
S12649905
CAS No.
M.F
C22H25FN2O4S
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethy...

Product Name

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]pentanamide

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C22H25FN2O4S/c1-4-5-8-20(26)24-22-21(30(27,28)19-11-9-17(23)10-12-19)15(2)16(3)25(22)14-18-7-6-13-29-18/h6-7,9-13H,4-5,8,14H2,1-3H3,(H,24,26)

InChI Key

KGMDUPURVHILEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)F

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide is a complex organic compound notable for its intricate molecular structure, which includes several functional groups: a fluorophenyl group, a sulfonyl moiety, a furan ring, and a pyrrole derivative. This combination of features contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. The molecular formula of this compound is C22H25FN2O4S, and it has a molecular weight of 432.5 g/mol. Its unique structure allows for diverse chemical reactivity and biological interactions, making it a subject of interest in research and development.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, converting sulfonyl groups into sulfides.
  • Substitution: The fluorophenyl group is capable of participating in nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide typically involves several steps:

  • Preparation of the Core Pyrrole Structure: This initial step focuses on creating the pyrrole ring essential for the compound's structure.
  • Introduction of the Furan-2-Ylmethyl Group: The furan moiety is then introduced through specific coupling reactions.
  • Sulfonylation: The addition of the fluorophenylsulfonyl group is achieved via sulfonylation reactions.
  • Attachment of the Pentanamide Chain: Finally, the pentanamide chain is attached under controlled conditions to maintain the integrity of the compound.

In industrial settings, automated reactors and continuous flow systems may be employed to enhance yield and purity while controlling reaction conditions meticulously.

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide holds potential applications in:

  • Medicinal Chemistry: Due to its unique structure and biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Pharmaceutical Research: Its ability to interact with biological targets makes it suitable for studies aimed at understanding drug-receptor interactions and pharmacodynamics.

Further research is necessary to explore its full range of applications in therapeutic contexts.

Interaction studies involving N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide focus on its binding affinity to various enzymes and receptors. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. Understanding how this compound interacts at the molecular level will help identify its suitability for specific medical applications and inform future drug design efforts.

Several compounds share structural similarities with N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-FluorobenzenesulfonamideContains a fluorobenzene and sulfonamide groupCommonly used as an antibacterial agent
BrivaracetamPyrrolidine derivative with a butanamide groupApproved for epilepsy treatment
N-(3-Chloro-4-methylphenyl)pentanamideSimilar amide structure but lacks furan and fluorine substituentsUsed in agricultural applications

The uniqueness of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide lies in its combination of multiple functional groups that enhance its reactivity and biological activity compared to these similar compounds .

Formation of the Pyrrole Core

The pyrrole ring system is constructed via a modified Paal-Knorr synthesis, leveraging 1,4-diketones and primary amines under acidic conditions. For this compound, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid serves as the foundational intermediate. Reacting acetylacetone with ammonium acetate in glacial acetic acid at 120°C generates the 3,4-dimethylpyrrole scaffold, which is subsequently functionalized at the N1 position.

Alkylation of the pyrrole nitrogen is achieved using furan-2-ylmethanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate). Optimization studies reveal that maintaining a 1:1.2 molar ratio of the pyrrole intermediate to furan-2-ylmethanol in tetrahydrofuran at 0–5°C minimizes side reactions, yielding the N-(furan-2-ylmethyl)-substituted pyrrole derivative in 78% isolated yield.

Sulfonylation at the C3 Position

Sulfonylation employs 4-fluorophenylsulfonyl chloride in dichloromethane with pyridine as a base. Kinetic control at -15°C ensures selective substitution at the pyrrole’s C3 position, avoiding over-sulfonylation. Post-reaction quenching with ice-cwater and extraction with ethyl acetate isolates the sulfonylated intermediate, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Amidation with Pentanoyl Chloride

The final amidation step couples the sulfonylated pyrrole with pentanoyl chloride in dimethylacetamide at -10°C, using triethylamine to scavenge HCl. Reaction monitoring via thin-layer chromatography confirms completion within 4 hours, with a stoichiometric ratio of 1:1.05 favoring the acyl chloride to prevent unreacted starting material.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

432.15190662 g/mol

Monoisotopic Mass

432.15190662 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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